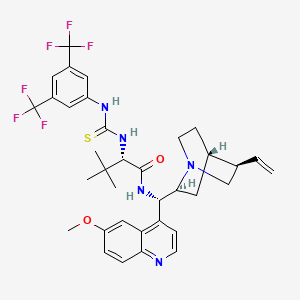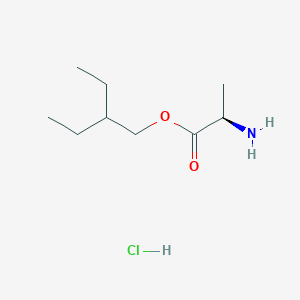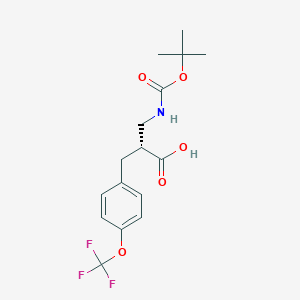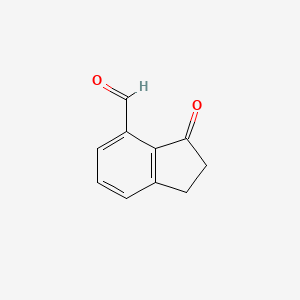
5-Bromo-8-cyclopropylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-cyclopropylquinoline is an organic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group at the 8th position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-cyclopropylquinoline typically involves the bromination of 8-cyclopropylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinoline N-oxides or reduction reactions to yield dihydroquinolines.
Coupling Reactions: It can be involved in Suzuki-Miyaura or Heck coupling reactions to form various biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Coupling Reactions: Palladium catalysts, along with boronic acids or alkenes, are used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-8-cyclopropylquinoline, 5-thio-8-cyclopropylquinoline, etc.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-8-cyclopropylquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 5-Bromo-8-cyclopropylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
5-Bromoquinoline: Lacks the cyclopropyl group, making it less sterically hindered.
8-Cyclopropylquinoline: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Chloro-8-cyclopropylquinoline: Similar structure but with a chlorine atom instead of bromine, which can alter its electronic and steric properties.
Uniqueness: 5-Bromo-8-cyclopropylquinoline is unique due to the combination of the bromine atom and the cyclopropyl group, which together enhance its chemical reactivity and potential biological activity. This dual modification allows for a broader range of applications and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C12H10BrN |
|---|---|
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
5-bromo-8-cyclopropylquinoline |
InChI |
InChI=1S/C12H10BrN/c13-11-6-5-9(8-3-4-8)12-10(11)2-1-7-14-12/h1-2,5-8H,3-4H2 |
Clé InChI |
RTTCJDDYIFJZKR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)




![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)




